Tripropylammonium chloride
CAS No.: 14488-44-9
Cat. No.: VC17136808
Molecular Formula: C9H22ClN
Molecular Weight: 179.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14488-44-9 |
|---|---|
| Molecular Formula | C9H22ClN |
| Molecular Weight | 179.73 g/mol |
| IUPAC Name | N,N-dipropylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H |
| Standard InChI Key | BMXILUZRCXPKOI-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)CCC.Cl |
Introduction
Structural and Molecular Characteristics
Tripropylammonium chloride belongs to the class of quaternary ammonium salts, featuring a central nitrogen atom bonded to three propyl groups and a chloride counterion. The IUPAC name for this compound is N,N-dipropylpropan-1-amine hydrochloride, reflecting its branched alkylamine structure. Key structural attributes include:
Molecular Geometry and Bonding
The compound adopts a tetrahedral geometry around the nitrogen atom, with bond angles approximating 109.5°, consistent with sp³ hybridization. The Canonical SMILES notation CCCN(CCC)CCC.Cl illustrates the connectivity of the propyl chains and the chloride ion.
Table 1: Physicochemical Properties of Tripropylammonium Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₂ClN | |
| Molecular Weight | 179.73 g/mol | |
| CAS Number | 14488-44-9 | |
| SMILES Notation | CCCN(CCC)CCC.Cl | |
| Phase at Room Temperature | Solid (hygroscopic) |
Synthesis and Industrial Preparation
Quaternization of Tripropylamine
The synthesis of tripropylammonium chloride involves the reaction of tripropylamine (C₉H₂₁N) with hydrochloric acid (HCl) under controlled conditions:
This exothermic process typically proceeds at ambient temperatures, yielding high-purity product upon crystallization. The absence of organic solvents in some protocols enhances environmental sustainability, aligning with green chemistry principles .
Phase Transfer Catalysis in Synthesis
Tripropylammonium chloride’s role as a phase transfer catalyst (PTC) is highlighted in patent CN102212044A, where it facilitates reactions between immiscible reactants (e.g., aqueous and organic phases) . For example, in the synthesis of oxetane compounds, it enables the dehydrohalogenation of 3-halo-1-propanol derivatives by shuttling hydroxide ions into the organic phase, accelerating cyclization .
Applications in Chemical Research and Industry
Laboratory-Scale Applications
Tripropylammonium chloride is employed in:
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Oxidation Reactions: As a precursor to tripropylammonium fluorochromate (TriPAFC), a potent oxidizing agent for substrates like mandelic acid and methionine.
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Kinetic Studies: The compound’s reactivity in solvent-mediated systems provides insights into reaction mechanisms, particularly in electron-transfer processes.
Industrial Processes
Industrial applications leverage its PTC properties for:
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Polymer Synthesis: Enhancing the solubility of ionic reagents in nonpolar media during polyether production .
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Pharmaceutical Intermediates: Facilitating nucleophilic substitutions in drug precursor synthesis .
| Hazard Category | Precautionary Measures | Source |
|---|---|---|
| Respiratory Exposure | Use NIOSH-approved respirators | |
| Skin Contact | Immediate washing with soap | |
| Environmental Release | Contain spillage with inert absorbents |
Future Directions and Research Opportunities
Green Chemistry Innovations
Recent advances emphasize solvent-free syntheses and biodegradable PTCs. Tripropylammonium chloride’s compatibility with aqueous systems positions it as a candidate for sustainable methodologies .
Biomedical Applications
Preliminary studies suggest quaternary ammonium salts may exhibit antimicrobial properties, warranting further investigation into tripropylammonium derivatives .
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